4-acetylphenyl pivalate
Overview
Description
4-acetylphenyl pivalate is a chemical compound that belongs to the class of esters. It is a white crystalline powder with a molecular weight of 222.27 g/mol. The compound is used in various scientific research applications, including drug discovery, organic synthesis, and material science.
Scientific Research Applications
Facile Synthesis and Biological Evaluation
A study by Saeed et al. (2022) focused on the facile synthesis and biological evaluation of N-((4-acetylphenyl)carbamothioyl)pivalamide. The compound exhibited significant enzyme inhibition activity against butyl cholinesterase (BChE) and acetyl cholinesterase (AChE), along with moderate inhibition against urease and alpha-amylase enzymes. The study emphasized the compound's potential as a multitarget-directed ligand due to its reactivity and potent inhibitory properties, supported by molecular docking studies that showed strong interactions with target enzymes.
Autocatalysis in C-H Bond Activation
The research conducted by Ferrer Flegeau et al. (2011) investigated the autocatalytic C-H bond activation of 2-phenylpyridine by ruthenium(II) complexes, specifically focusing on Ru(II)(carboxylate)(2)(p-cymene) I (acetate) and I' (pivalate). The study revealed an irreversible autocatalytic process catalyzed by the coproduct HOAc or HOPiv, highlighting the role of pivalate in the mechanism and the potential applications in catalytic arylation of functional arenes.
Chemoselective N-acetylation of Primary Aliphatic Amines
Yoshida et al. (2017) developed an efficient method for the chemoselective N-acetylation of primary aliphatic amines using pivalic acid as a promoter. The method demonstrated high chemoselectivity and required mild reaction conditions, providing an innovative approach in the field of organic synthesis.
SNAr Reactions and Structural Analysis of Copper(II) Pivalate Complexes
Maddess et al. (2012) and Mikuriya et al. (2015) conducted research on the utility of pivalic acid in SNAr reactions and the synthesis of a chain complex of Copper(II) Pivalate, respectively. These studies provided insights into the reactivity of pivalic acid and its derivatives and highlighted their potential in creating functionalized pyrimidinones and pyrimidines, as well as in synthesizing complexes with interesting structural properties.
properties
IUPAC Name |
(4-acetylphenyl) 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(14)10-5-7-11(8-6-10)16-12(15)13(2,3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKMJVAOMRMDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297153 | |
Record name | 4-acetylphenyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl pivalate | |
CAS RN |
72734-76-0 | |
Record name | NSC114545 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-acetylphenyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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